Cas no 127903-04-2 (methyl 4-(sulfamoylamino)benzoate)

Methyl 4-(sulfamoylamino)benzoate is a sulfamoyl-substituted benzoate ester with applications in pharmaceutical and agrochemical research. Its structure features a sulfamoylamino group at the para position of the benzoate ring, contributing to its potential as an intermediate in the synthesis of bioactive compounds. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is valued for its stability under standard conditions and its role in developing sulfonamide-based therapeutics, which are known for their antimicrobial and enzyme-inhibitory properties. Its well-defined reactivity makes it a useful building block in medicinal chemistry and drug discovery.
methyl 4-(sulfamoylamino)benzoate structure
127903-04-2 structure
Product name:methyl 4-(sulfamoylamino)benzoate
CAS No:127903-04-2
MF:C8H10N2O4S
MW:230.241000652313
CID:103069
PubChem ID:45117526

methyl 4-(sulfamoylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[(aminosulfonyl)amino]-, methyl ester
    • Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
    • Methyl4-(sulfamoylamino)benzoate
    • Methyl 4-(sulfamoylamino)benzoate
    • AKOS027396583
    • EN300-190904
    • SB81253
    • 127903-04-2
    • Z1612299669
    • CFA90304
    • methyl 4-(sulfamoylamino)benzoate
    • Inchi: InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13)
    • InChI Key: XQDZHRMERWTCKU-UHFFFAOYSA-N
    • SMILES: COC(C1C=CC(NS(=O)(N)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 230.0362
  • Monoisotopic Mass: 230.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 107A^2

Experimental Properties

  • PSA: 98.49

methyl 4-(sulfamoylamino)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE75798-100mg
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
100mg
$322.00 2024-04-20
A2B Chem LLC
AE75798-2.5g
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
2.5g
$1655.00 2024-04-20
Aaron
AR00A7Z6-100mg
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
100mg
$399.00 2025-01-23
Enamine
EN300-190904-10g
methyl 4-(sulfamoylamino)benzoate
127903-04-2 95%
10g
$3376.0 2023-11-13
Aaron
AR00A7Z6-10g
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
10g
$4667.00 2023-12-16
Enamine
EN300-190904-1.0g
methyl 4-(sulfamoylamino)benzoate
127903-04-2 95%
1g
$0.0 2023-06-08
Enamine
EN300-190904-0.05g
methyl 4-(sulfamoylamino)benzoate
127903-04-2 95%
0.05g
$182.0 2023-11-13
Enamine
EN300-190904-0.25g
methyl 4-(sulfamoylamino)benzoate
127903-04-2 95%
0.25g
$389.0 2023-11-13
Aaron
AR00A7Z6-50mg
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
50mg
$276.00 2025-01-23
Aaron
AR00A7Z6-500mg
Benzoic acid, 4-[(aminosulfonyl)amino]-, methyl ester (9CI)
127903-04-2 95%
500mg
$868.00 2025-01-23

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